molecular formula C10H20ClNO B3371490 2-chloro-N-(6-methylheptan-2-yl)acetamide CAS No. 71172-80-0

2-chloro-N-(6-methylheptan-2-yl)acetamide

Cat. No. B3371490
CAS RN: 71172-80-0
M. Wt: 205.72 g/mol
InChI Key: AHRHYMHJGCHFNB-UHFFFAOYSA-N
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Description

“2-chloro-N-(6-methylheptan-2-yl)acetamide” is a chemical compound with the CAS Number: 71172-80-0 . It has a molecular weight of 205.73 and its IUPAC name is 2-chloro-N-(1,5-dimethylhexyl)acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20ClNO/c1-8(2)5-4-6-9(3)12-10(13)7-11/h8-9H,4-7H2,1-3H3, (H,12,13) . This indicates that the compound has a carbon backbone with a chlorine atom and an amide group attached .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.73 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed .

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

  • A study focused on the synthesis of molecules similar to 2-chloro-N-(6-methylheptan-2-yl)acetamide, specifically benzothiazolinone acetamide analogs. These compounds, including N-(6-methyl-2-pyridyl)-2-[6-(2-chlorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, were analyzed for their vibrational spectra and electronic properties. The research found these compounds to be potential photosensitizers in dye-sensitized solar cells (DSSCs), exhibiting good light harvesting efficiency and free energy of electron injection. The study also investigated their non-linear optical (NLO) activity and conducted molecular docking to understand binding interactions with Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Comparative Metabolism in Human and Rat Liver Microsomes

  • Research on chloroacetamide herbicides, which include compounds structurally related to 2-chloro-N-(6-methylheptan-2-yl)acetamide, revealed their metabolic pathways in human and rat liver microsomes. The study provided insights into the metabolic activation pathways of these compounds, which could lead to DNA-reactive products, and highlighted the role of cytochrome P450 isoforms in these processes (Coleman et al., 2000).

Anomalous Halogenation Studies

  • A study on N-(2-acetylbenzofuran-3-yl)acetamide, which shares a similar acetamide group to 2-chloro-N-(6-methylheptan-2-yl)acetamide, revealed insights into its reaction with sulphuryl chloride or chlorine, leading to high yields of N-(2-chlorobenzofuran-3-yl)acetamide. This research contributes to understanding the electrophilic nature of such reactions (Jordan & Markwell, 1978).

Soil Reception and Activity in Agricultural Context

  • Acetochlor, a compound structurally similar to 2-chloro-N-(6-methylheptan-2-yl)acetamide, was studied for its reception and activity in soil, particularly in relation to wheat straw and irrigation. The findings are significant for understanding the environmental behavior of such compounds in agricultural settings (Banks & Robinson, 1986).

Occurrence in the Hydrologic System

  • A study on the occurrence and transport of acetochlor in streams of the Mississippi River Basin provided valuable data on the environmental distribution and concentrations of chloroacetamide herbicides, which are chemically related to 2-chloro-N-(6-methylheptan-2-yl)acetamide (Clark & Goolsby, 1999).

Safety And Hazards

The safety data sheet (SDS) for “2-chloro-N-(6-methylheptan-2-yl)acetamide” suggests that personal protective equipment/face protection should be worn when handling this compound. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

properties

IUPAC Name

2-chloro-N-(6-methylheptan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClNO/c1-8(2)5-4-6-9(3)12-10(13)7-11/h8-9H,4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRHYMHJGCHFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301279839
Record name 2-Chloro-N-(1,5-dimethylhexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(6-methylheptan-2-yl)acetamide

CAS RN

71172-80-0
Record name 2-Chloro-N-(1,5-dimethylhexyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71172-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(1,5-dimethylhexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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